5-Bromo-6-methylquinoline
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Overview
Description
5-Bromo-6-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline carboxylic acids.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
5-Bromo-6-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The bromine atom enhances the compound’s ability to form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. This interaction can result in the disruption of DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
6-Bromoquinoline: Similar structure but lacks the methyl group, resulting in different reactivity and biological activity.
5-Methylquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
5-Chloro-6-methylquinoline:
Uniqueness: 5-Bromo-6-methylquinoline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHONOBMGSBMLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65513-45-3 |
Source
|
Record name | 5-bromo-6-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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